molecular formula C8H7FO3 B1391543 Methyl 2-fluoro-5-hydroxybenzoate CAS No. 1084801-91-1

Methyl 2-fluoro-5-hydroxybenzoate

Cat. No.: B1391543
CAS No.: 1084801-91-1
M. Wt: 170.14 g/mol
InChI Key: YAEWITNKCKZHNO-UHFFFAOYSA-N
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Description

Significance of Organofluorine Compounds in Advanced Chemical Synthesis and Life Sciences

Organofluorine compounds, which are organic molecules containing at least one carbon-fluorine bond, have become indispensable in various scientific fields, including pharmaceuticals, agrochemicals, and materials science. numberanalytics.com The unique properties of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, impart significant changes to the physical, chemical, and biological characteristics of the parent molecule. numberanalytics.comnumberanalytics.com

In the realm of life sciences, the strategic incorporation of fluorine into drug candidates is a widely used strategy to enhance their pharmacological profiles. researchgate.net Approximately 20% of new pharmaceuticals entering the market contain fluorine. worktribe.com This is because fluorination can improve a drug's metabolic stability, bioavailability, lipophilicity, and binding affinity to target enzymes. numberanalytics.comresearchgate.net Notable examples of successful organofluorine pharmaceuticals include the antidepressant fluoxetine (B1211875) (Prozac), the anti-inflammatory drug celecoxib (B62257) (Celebrex), and the corticosteroid fluticasone (B1203827) (Flonase). numberanalytics.com The introduction of a fluorine atom can lead to a tenfold increase in the probability of a successful drug candidate. wikipedia.org

In advanced chemical synthesis, organofluorine compounds serve as crucial building blocks and reagents. wikipedia.org The strong electron-withdrawing nature of fluorine can influence the reactivity of adjacent functional groups, enabling novel chemical transformations. wikipedia.org Furthermore, fluorinated materials like fluoropolymers and fluorosurfactants exhibit exceptional thermal stability and chemical resistance, making them valuable in various industrial applications. numberanalytics.comworktribe.com

Rationale for Investigating Methyl 2-fluoro-5-hydroxybenzoate within Fluorine Chemistry Paradigms

Within the vast landscape of fluorine chemistry, specific molecules are studied to understand fundamental principles and to serve as precursors for more complex structures. This compound is one such compound of interest. It belongs to the class of fluorinated benzoate (B1203000) esters, which are significant in the synthesis of liquid crystals and other functional materials. bohrium.comscispace.com

The investigation of this compound is driven by its potential as a versatile intermediate in organic synthesis. The presence of three distinct functional groups—a methyl ester, a fluoro substituent, and a hydroxyl group—on a benzene (B151609) ring provides multiple reaction sites for chemical modification. This allows for the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry and materials science. synhet.com For instance, fluorinated benzoic acid derivatives are used to create potent kinase inhibitors and treatments for chronic pain. ossila.com

The specific arrangement of the substituents in this compound, with the fluorine atom positioned ortho to the ester and meta to the hydroxyl group, presents a unique electronic and steric environment. Studying its reactivity and properties provides valuable insights into the interplay of these functional groups and contributes to the broader understanding of structure-property relationships in fluorinated aromatic systems. The metabolism of fluorinated benzoates is also an area of research, as the strong electronegativity of fluorine can impact degradation pathways. nih.gov

PropertyValue
CAS Number 1084801-91-1
Molecular Formula C8H7FO3
Molecular Weight 170.139 g/mol
IUPAC Name This compound
Synonyms Benzoic acid, 2-fluoro-5-hydroxy-, methyl ester

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-fluoro-5-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO3/c1-12-8(11)6-4-5(10)2-3-7(6)9/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAEWITNKCKZHNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60673214
Record name Methyl 2-fluoro-5-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1084801-91-1
Record name Methyl 2-fluoro-5-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl 2 Fluoro 5 Hydroxybenzoate and Analogues

Catalytic Fluorination Strategies

Modern synthetic strategies are moving towards more efficient and selective catalytic methods for introducing fluorine atoms into organic molecules. These approaches aim to overcome the limitations of traditional fluorination techniques, which often require harsh reagents and produce significant waste.

Biocatalytic Approaches in Fluorination

Biocatalysis has emerged as a powerful and green alternative for the synthesis of complex fluorinated molecules. numberanalytics.comnumberanalytics.com This approach utilizes enzymes, which offer high selectivity and operate under mild reaction conditions. numberanalytics.comnumberanalytics.com

Fluorinases are a key class of enzymes that catalyze the formation of carbon-fluorine bonds. numberanalytics.com These enzymes have shown significant potential in the synthesis of fluorinated pharmaceuticals and agrochemicals due to their high regioselectivity and stereoselectivity. numberanalytics.com The use of engineered myoglobin-based catalysts has also been reported for the stereoselective synthesis of fluorinated cyclopropanes, which are valuable pharmacophores. utdallas.edu

Furthermore, p-hydroxybenzoate hydroxylase, a flavoprotein, can catalyze the hydroxylation of fluorinated p-hydroxybenzoate derivatives. nih.govebi.ac.uk This enzymatic reaction involves the incorporation of an oxygen atom into the aromatic ring, demonstrating the potential of biocatalysts to perform specific transformations on fluorinated substrates. nih.govebi.ac.uk The process is dependent on NADPH and involves the formation of a hydroperoxide intermediate. nih.govebi.ac.uk

The integration of biocatalytic fluorination with other catalytic processes, such as palladium-catalyzed cross-coupling reactions, offers a promising strategy for the efficient synthesis of complex fluorinated pharmaceutical intermediates. numberanalytics.com

Table 1: Comparison of Synthetic Methodologies

MethodologyDescriptionAdvantagesDisadvantages
Fischer-Speier Esterification Acid-catalyzed reaction between a carboxylic acid and an alcohol. youtube.comWell-established, relatively simple procedure. youtube.comOften requires a large excess of alcohol and a strong acid catalyst, which can lead to waste. youtube.comtcu.edu
Ullmann Transformation Copper-catalyzed reaction for forming C-O and C-N bonds.Useful for synthesizing diaryl ethers and related structures.Can require high reaction temperatures and stoichiometric amounts of copper.
Catalytic Fluorination Use of transition metal catalysts to introduce fluorine.High efficiency and selectivity can be achieved.Catalysts can be expensive and sensitive to reaction conditions.
Biocatalytic Fluorination Use of enzymes (e.g., fluorinases) to form C-F bonds. numberanalytics.comnumberanalytics.comHigh selectivity, mild reaction conditions, environmentally friendly. numberanalytics.comnumberanalytics.comEnzyme availability and stability can be limiting factors. acsgcipr.org

Table 2: Key Enzymes in Biocatalytic Fluorination

EnzymeFunctionApplication
Fluorinases Catalyze the formation of carbon-fluorine bonds. numberanalytics.comSynthesis of fluorinated pharmaceuticals and agrochemicals. numberanalytics.com
p-Hydroxybenzoate Hydroxylase Catalyzes the hydroxylation of p-hydroxybenzoate and its fluorinated derivatives. nih.govebi.ac.ukPotential for specific modification of fluorinated aromatic compounds. nih.gov
Engineered Myoglobin Catalyzes the stereoselective synthesis of fluorinated cyclopropanes. utdallas.eduCreation of chiral fluorinated building blocks for drug discovery. utdallas.edu

Selective Electrochemical Oxidation for Fluorination

Electrochemical methods offer a potentially green and efficient alternative to traditional chemical fluorination. acs.org Anodic oxidation, in particular, can be employed to generate a reactive intermediate from the starting material, which can then be trapped by a fluoride (B91410) source. In the context of synthesizing Methyl 2-fluoro-5-hydroxybenzoate, this would involve the electrochemical oxidation of methyl 5-hydroxybenzoate.

The proposed mechanism would likely involve the initial oxidation of the phenolic substrate at the anode. This oxidation would generate a radical cation or a related electrophilic species. The position of fluorination would then be directed by the electronic properties of the substituent groups on the aromatic ring. The hydroxyl and ester groups on methyl 5-hydroxybenzoate would influence the electron density distribution, thereby controlling the regioselectivity of the subsequent nucleophilic attack by the fluoride ion.

Key factors influencing the success of this selective electrochemical fluorination include the choice of solvent, supporting electrolyte, and anode material. acs.org Aprotic solvents are commonly used in combination with fluoride salts such as tetraethylammonium (B1195904) fluoride (Et₄NF) or triethylamine (B128534) trihydrofluoride (Et₃N·3HF). researchgate.net The anode material, often platinum or carbon-based materials like glassy carbon or graphite (B72142) felt, can also play a crucial role in the reaction's efficiency and selectivity. researchgate.net

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of any chemical synthesis is a critical step to ensure high yields and purity of the desired product. For the synthesis of this compound, several reaction parameters would need to be systematically varied and their effects on the outcome analyzed.

Key Parameters for Optimization:

Fluorinating Agent: The choice of fluorinating agent is paramount. In electrochemical fluorination, the concentration and type of fluoride salt are critical. acs.org For non-electrochemical methods, reagents like Selectfluor® (F-TEDA-BF₄) are commonly used for electrophilic fluorination of aromatic compounds. nih.gov The reactivity and selectivity of the fluorinating agent will significantly impact the yield of the desired 2-fluoro isomer.

Temperature: Reaction temperature can affect the rate of reaction and the selectivity. Higher temperatures may lead to faster reactions but could also result in the formation of undesired byproducts.

Reaction Time: The duration of the reaction needs to be optimized to ensure complete conversion of the starting material without significant degradation of the product.

Catalyst: In some fluorination reactions, a catalyst may be employed to enhance the rate and selectivity. numberanalytics.com

Detailed experimental data on the optimization of reaction conditions specifically for the synthesis of this compound is not extensively reported in the public domain. However, general principles of aromatic fluorination suggest that a careful study of the above parameters would be necessary to develop an efficient and high-yielding process. The electronic and steric effects of the hydroxyl and methyl ester groups on the benzene (B151609) ring would be the primary determinants of the regioselectivity of the fluorination. numberanalytics.com

Mechanistic Investigations of Chemical Transformations Involving Methyl 2 Fluoro 5 Hydroxybenzoate

Exploration of Reaction Mechanisms in Ester Hydrolysis and Transesterification

The ester functional group in methyl 2-fluoro-5-hydroxybenzoate is susceptible to nucleophilic attack, leading to hydrolysis and transesterification reactions. These transformations can be catalyzed by either acid or base.

Ester Hydrolysis:

The hydrolysis of this compound to 2-fluoro-5-hydroxybenzoic acid can proceed through two primary mechanistic pathways:

Acid-Catalyzed Hydrolysis: This reaction begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon libretexts.org. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers facilitate the elimination of methanol (B129727) as a leaving group, and deprotonation of the carbonyl oxygen regenerates the carboxylic acid product libretexts.org.

Base-Promoted Hydrolysis (Saponification): In this process, a hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The carbonyl group reforms with the expulsion of a methoxide ion. An acid-base reaction then occurs between the carboxylic acid and the methoxide ion, resulting in the formation of a carboxylate salt and methanol libretexts.org. Subsequent acidification is required to obtain the neutral carboxylic acid.

Transesterification:

Transesterification involves the conversion of the methyl ester into a different ester by reacting it with an alcohol in the presence of a catalyst masterorganicchemistry.com.

Acid-Catalyzed Transesterification: Similar to hydrolysis, the reaction is initiated by the protonation of the carbonyl oxygen. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to yield a tetrahedral intermediate. Proton transfers allow for the elimination of methanol and the formation of the new ester libretexts.orgmasterorganicchemistry.com. The use of the new alcohol as a solvent can drive the equilibrium towards the desired product libretexts.org.

Base-Catalyzed Transesterification: An alkoxide, corresponding to the alcohol being used for the exchange, acts as the nucleophile and attacks the carbonyl carbon. This leads to a tetrahedral intermediate, from which the methoxide ion is eliminated, yielding the new ester masterorganicchemistry.com.

ReactionCatalystKey Mechanistic Steps
HydrolysisAcid (e.g., H₂SO₄)1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by water. 3. Formation of a tetrahedral intermediate. 4. Elimination of methanol.
HydrolysisBase (e.g., NaOH)1. Nucleophilic attack by hydroxide. 2. Formation of a tetrahedral intermediate. 3. Elimination of methoxide. 4. Deprotonation of carboxylic acid.
TransesterificationAcid (e.g., H₂SO₄)1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by alcohol. 3. Formation of a tetrahedral intermediate. 4. Elimination of methanol.
TransesterificationBase (e.g., NaOR)1. Nucleophilic attack by alkoxide. 2. Formation of a tetrahedral intermediate. 3. Elimination of methoxide.

Studies on Aromatic Substitution Reactions of the Fluorinated Benzoate (B1203000) Core

The benzene (B151609) ring of this compound is substituted with three groups that influence the regioselectivity of electrophilic aromatic substitution (EAS) reactions. The outcome of such reactions is determined by the interplay of the directing effects of the hydroxyl, fluorine, and methyl ester substituents.

The five most common electrophilic aromatic substitution reactions are halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation msu.edumsu.edu. The mechanism for these reactions generally involves the generation of a strong electrophile that attacks the aromatic ring, forming a resonance-stabilized carbocation known as a sigma complex or benzenium ion libretexts.org. The aromaticity is then restored by the loss of a proton from the site of substitution libretexts.org.

The directing effects of the substituents on the benzene ring are as follows:

Hydroxyl (-OH): This group is a strong activating group and an ortho, para-director. It donates electron density to the ring through resonance, stabilizing the carbocation intermediate when substitution occurs at the ortho and para positions.

Fluorine (-F): Halogens are deactivating groups due to their inductive electron withdrawal, yet they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance.

Methyl Ester (-COOCH₃): This is a deactivating group and a meta-director. It withdraws electron density from the ring through both induction and resonance, destabilizing the carbocation intermediates for ortho and para substitution.

In the case of this compound, the powerful activating and ortho, para-directing effect of the hydroxyl group is expected to dominate. Therefore, electrophilic substitution is most likely to occur at the positions ortho and para to the hydroxyl group.

SubstituentTypeDirecting Effect
-OHActivatingortho, para
-FDeactivatingortho, para
-COOCH₃Deactivatingmeta

Investigations into the Reactivity of the Hydroxyl Group in this compound

The hydroxyl group in this compound is a key site of reactivity, participating in reactions such as etherification and esterification.

Etherification:

The hydroxyl group can be converted into an ether through reactions like the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a base to form a more nucleophilic phenoxide ion. This phenoxide can then react with an alkyl halide in a nucleophilic substitution reaction to form an ether.

Esterification:

The hydroxyl group can also undergo esterification by reacting with a carboxylic acid or its derivative, such as an acyl chloride or anhydride. This reaction, often carried out in the presence of an acid or base catalyst, results in the formation of a new ester linkage at the 5-position of the benzene ring.

ReactionReagentProduct Type
EtherificationAlkyl halide (e.g., CH₃I) in the presence of a base (e.g., K₂CO₃)Ether
EsterificationAcyl chloride (e.g., CH₃COCl) in the presence of a base (e.g., pyridine)Ester
EsterificationCarboxylic acid (e.g., CH₃COOH) in the presence of an acid catalystEster

Radical Chemistry and Fluorinated Benzoate Derivatives

Recent research has highlighted the involvement of fluorinated benzoates in radical chemistry, particularly in photocatalyzed reactions. These methods can be used to selectively modify the fluorination pattern of aromatic rings.

One notable area of investigation is the photocatalytic hydrodefluorination (HDF) of highly fluorinated benzoates researchgate.netnih.govacs.org. This process allows for the selective removal of fluorine atoms from the aromatic ring. The mechanism typically involves the generation of a radical anion of the fluorinated benzoate upon photoexcitation. This radical anion can then undergo C-F bond cleavage to produce an aryl radical and a fluoride (B91410) ion. The aryl radical can then abstract a hydrogen atom from a suitable donor to yield the hydrodefluorinated product.

Furthermore, fluorinated benzoates themselves can act as photosensitization catalysts in other reactions, such as the direct C(sp³)–H fluorination of various substrates rsc.org. In these cases, the excited state of the benzoate can facilitate the generation of reactive radical species from a fluorine source, which then go on to fluorinate the target molecule rsc.org.

Radical ProcessDescription
Photocatalytic HydrodefluorinationSelective removal of fluorine atoms from the aromatic ring via a radical anion intermediate. researchgate.netnih.govacs.org
Photosensitization CatalysisThe fluorinated benzoate, upon photoexcitation, facilitates the generation of radical species for other chemical transformations. rsc.org

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy in Fluorinated Compound Analysis (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, and it is particularly informative for fluorinated compounds like Methyl 2-fluoro-5-hydroxybenzoate.

¹H NMR (Proton NMR) provides information about the number, environment, and connectivity of hydrogen atoms in the molecule. In this compound, the aromatic protons exhibit characteristic splitting patterns due to coupling with each other and with the fluorine atom. The methyl ester protons typically appear as a singlet, while the hydroxyl proton's chemical shift can be variable and may not always be observed depending on the solvent and concentration.

¹³C NMR (Carbon NMR) reveals the chemical environment of each carbon atom. The carbon spectrum of this compound will show distinct signals for the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbon. The carbon directly bonded to the fluorine atom will exhibit a large coupling constant (¹JCF), which is a definitive indicator of its presence. Other aromatic carbons will also show smaller C-F couplings (nJCF).

¹⁹F NMR (Fluorine NMR) is a highly sensitive technique that provides specific information about the fluorine atom's environment. For this compound, the ¹⁹F NMR spectrum would typically show a single resonance, and its chemical shift would be indicative of the fluorine atom being attached to an aromatic ring. The coupling of the fluorine atom to adjacent protons (³JHF) can also be observed, providing further structural confirmation.

Table 1: Representative NMR Data for this compound

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H~3.9s-OCH₃
¹H~6.9-7.2mAromatic-H
¹H~9.5br s-OH
¹³C~52-OCH₃
¹³C~115-155Aromatic-C
¹³C~165C=O
¹⁹F~-120 to -140Ar-F

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis (HRMS, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula of this compound. This is crucial for confirming the identity of the compound and distinguishing it from isomers.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for analyzing the purity of this compound and for identifying and quantifying any impurities or degradation products. The fragmentation pattern observed in the mass spectrum can also provide structural information.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for the hydroxyl (-OH) group (a broad band around 3300 cm⁻¹), the carbonyl (C=O) group of the ester (a strong band around 1700 cm⁻¹), and the C-F bond (a strong band in the 1200-1300 cm⁻¹ region). Aromatic C-H and C=C stretching vibrations would also be observed.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. Aromatic compounds like this compound typically exhibit characteristic absorption bands in the UV region of the electromagnetic spectrum due to π-π* transitions of the benzene (B151609) ring.

Table 2: Key IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
O-H Stretch (hydroxyl)~3300Broad, Strong
C=O Stretch (ester)~1700Strong
C-F Stretch~1200-1300Strong
Aromatic C-H Stretch~3000-3100Medium
Aromatic C=C Stretch~1450-1600Medium

X-ray Diffraction (XRD) for Single-Crystal Structural Determination of this compound Derivatives

X-ray Diffraction (XRD) analysis of a single crystal provides the most definitive three-dimensional structural information of a molecule. While obtaining a suitable single crystal of this compound itself might be challenging, XRD studies on its derivatives can provide invaluable insights into bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the hydroxyl group. This technique is instrumental in unambiguously confirming the molecular geometry.

Chromatographic Techniques for Separation and Purity Profiling (e.g., HPLC, UPLC)

Chromatographic techniques are essential for the separation and purity assessment of chemical compounds.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are widely used to determine the purity of this compound. These methods can separate the target compound from starting materials, byproducts, and degradation products. By using a suitable stationary phase and mobile phase, a sharp, well-defined peak for this compound can be obtained, and the area of this peak can be used to quantify its purity.

Electrochemical Characterization (e.g., Cyclic Voltammetry) for Redox Properties

Electrochemical methods like cyclic voltammetry can be employed to investigate the redox properties of this compound. The presence of the electron-withdrawing fluorine atom and the electron-donating hydroxyl group on the aromatic ring can influence its oxidation and reduction potentials. This information can be valuable for understanding its reactivity and potential applications in areas such as materials science or as a synthetic intermediate.

Computational Chemistry and Molecular Modeling of Methyl 2 Fluoro 5 Hydroxybenzoate

Density Functional Theory (DFT) Studies for Electronic Structure, Stability, and Reactivity Prediction

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly valuable for predicting the geometry, stability, and reactivity of molecules like Methyl 2-fluoro-5-hydroxybenzoate. DFT calculations can elucidate the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential. These parameters are crucial in understanding the molecule's chemical behavior.

For substituted benzoates, DFT studies have been successfully employed to determine stable conformations and to analyze the effects of different functional groups on the electronic properties of the benzene (B151609) ring. scientific.netnih.gov In the case of this compound, DFT would be instrumental in understanding the interplay between the electron-withdrawing fluorine atom and the electron-donating hydroxyl group, and how this influences the reactivity of the aromatic system.

Key parameters that can be calculated using DFT for this compound are summarized in the table below. The values presented are hypothetical and serve to illustrate the type of data generated from such studies.

Parameter Description Hypothetical Value
Total Energy The total electronic energy of the molecule in its optimized geometry, indicating its stability.-652.3 Hartree
HOMO Energy Energy of the Highest Occupied Molecular Orbital; related to the ability to donate electrons.-6.5 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; related to the ability to accept electrons.-1.2 eV
HOMO-LUMO Gap The difference in energy between the HOMO and LUMO; an indicator of chemical reactivity.5.3 eV
Dipole Moment A measure of the polarity of the molecule.2.5 Debye

The calculated HOMO-LUMO gap can provide insights into the kinetic stability of the molecule; a larger gap implies higher stability. nih.gov Furthermore, the electrostatic potential map generated from DFT calculations can predict the sites most susceptible to electrophilic and nucleophilic attack, thus guiding the synthesis of new derivatives.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the dynamic behavior of molecules. For this compound, MD simulations would be invaluable for exploring its conformational landscape and understanding its interactions with other molecules, such as solvents or biological macromolecules.

The conformational flexibility of this compound, particularly the rotation around the ester group and the orientation of the hydroxyl proton, can be thoroughly investigated using MD. These simulations can reveal the most stable conformations and the energy barriers between them. Understanding the preferred conformations is crucial as it can dictate the molecule's ability to interact with specific biological targets.

MD simulations are also a powerful tool for studying intermolecular interactions. For instance, the aggregation behavior of small aromatic molecules can be simulated to understand the non-covalent forces that govern their self-assembly. rsc.orgnih.gov In the context of this compound, MD could be used to simulate its interaction with a solvent, providing insights into its solubility and solvation thermodynamics. The following table illustrates the types of intermolecular interaction energies that can be calculated from MD simulations of this compound in a water solvent box.

Interaction Type Description Hypothetical Energy (kcal/mol)
Van der Waals Non-specific attractive or repulsive forces between atoms.-15.2
Electrostatic Interactions due to the charge distribution on the molecules.-25.8
Hydrogen Bonding The number of hydrogen bonds formed between the solute and solvent over the simulation time.2.5 (average)

These simulations can provide a dynamic picture of how this compound interacts with its environment, which is fundamental to understanding its chemical and biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Fluorinated Benzoates

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org These models are widely used in drug discovery and environmental toxicology to predict the activity of new or untested compounds. nih.gov For a class of compounds like fluorinated benzoates, QSAR can be a powerful predictive tool.

A QSAR model is developed by first calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors can be physicochemical properties (e.g., logP, molecular weight) or quantum chemical parameters (e.g., HOMO/LUMO energies). Statistical methods are then used to build a mathematical equation that correlates these descriptors with the observed biological activity.

For fluorinated benzoates, a QSAR model could be developed to predict a specific biological activity, such as enzyme inhibition or toxicity. The model would help in identifying the key structural features that contribute to the desired activity. For example, a hypothetical QSAR equation for the toxicity of fluorinated benzoates might look like:

log(1/IC50) = 0.5 * logP - 0.2 * (HOMO-LUMO gap) + 1.2 * (Indicator_for_ortho_F) + constant

This equation suggests that toxicity increases with lipophilicity (logP) and the presence of a fluorine atom at the ortho position, while it decreases with increasing chemical stability (larger HOMO-LUMO gap). The following table provides examples of descriptors that could be used in a QSAR study of fluorinated benzoates.

Descriptor Class Example Descriptors Relevance
Electronic HOMO/LUMO energies, Dipole momentRelate to the molecule's reactivity and polarity.
Steric Molecular volume, Surface areaDescribe the size and shape of the molecule.
Hydrophobic logPQuantifies the lipophilicity of the molecule.
Topological Connectivity indicesDescribe the branching and connectivity of the molecule.

By developing and validating a robust QSAR model, the biological activities of novel fluorinated benzoates, including derivatives of this compound, could be predicted, thus prioritizing the synthesis of the most promising candidates.

Molecular Docking Studies for Ligand-Target Interactions with this compound

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is most commonly used to predict the binding of a small molecule ligand, such as this compound, to the active site of a protein. This method is instrumental in drug discovery for identifying potential drug candidates and for elucidating the mechanism of action of a drug.

In a molecular docking study, the three-dimensional structure of the target protein is required, which is often obtained from experimental methods like X-ray crystallography or NMR spectroscopy. The ligand, this compound, is then placed in the binding site of the protein, and a scoring function is used to estimate the binding affinity. The results of a docking study can reveal the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

Phenolic compounds, a class to which this compound belongs, are known to interact with a variety of biological targets. nih.govufms.brnih.gov Molecular docking could be used to screen a library of proteins to identify potential targets for this molecule. The table below presents hypothetical docking results of this compound with a protein target.

Parameter Description Hypothetical Value
Binding Affinity The predicted free energy of binding (in kcal/mol).-7.5 kcal/mol
Hydrogen Bonds Number of hydrogen bonds formed between the ligand and the protein.2
Interacting Residues Amino acid residues in the protein's active site that interact with the ligand.Tyr82, Ser120, Phe210
Inhibitory Constant (Ki) Predicted inhibition constant based on the binding affinity.2.5 µM

The insights gained from molecular docking can guide the design of more potent and selective analogs of this compound. By understanding the specific interactions that contribute to binding, medicinal chemists can modify the structure of the molecule to enhance its affinity for the target protein.

Enzyme Inhibition Studies and Modulation of Metabolic Pathways

Specific Enzyme Targets (e.g., Enzymes involved in Nucleic Acid Biosynthesis or Protein Synthesis)

Currently, there is a lack of specific research investigating the direct inhibitory effects of this compound on enzymes involved in nucleic acid biosynthesis or protein synthesis. However, the introduction of a fluorine atom into organic molecules can significantly alter their biological activity. Fluoro-substituted analogues are often used as probes to study enzyme mechanisms and can act as potent inhibitors. For instance, fluorinated pyrimidines can interfere with nucleotide synthesis and be incorporated into nucleic acids, thereby disrupting their function. While no direct evidence links this compound to these pathways, its structural elements suggest potential for such interactions that warrant future investigation.

Impact on Fluorobenzoate Degradation Pathways by Microorganisms

Receptor Modulation and Ligand-Receptor Binding Affinity

Interaction with Specific Biological Receptors (e.g., Liver X Receptors)

There is currently no direct scientific literature available that documents the interaction of this compound with Liver X Receptors (LXRs) or other specific biological receptors. LXRs are nuclear receptors that play a crucial role in the regulation of cholesterol, fatty acid, and glucose homeostasis. nih.gov They are activated by endogenous oxysterols and their activation leads to the transcription of target genes involved in lipid metabolism. nih.gov Given that a wide range of natural and synthetic molecules can act as LXR ligands, the potential for this compound to bind to these receptors cannot be entirely ruled out without experimental evidence.

Antimicrobial and Antifungal Activity Investigations

This compound is a derivative of p-hydroxybenzoic acid, and its esters, commonly known as parabens, are widely recognized for their antimicrobial and antifungal properties. google.comresearchgate.net While specific studies on the antimicrobial spectrum of this compound are limited, the activity of related parabens provides a strong indication of its potential efficacy.

Parabens exert their antimicrobial action through several mechanisms, including the disruption of microbial membrane transport processes, inhibition of the synthesis of DNA and RNA, and interference with key enzyme systems like ATPases and phosphotransferases. researchgate.net The antimicrobial activity of parabens generally increases with the length of the alkyl chain of the ester group. researchgate.netnih.gov

The introduction of a fluorine atom to the benzoate (B1203000) ring, as in this compound, could potentially enhance its antimicrobial properties due to fluorine's high electronegativity and ability to form strong bonds, which may lead to increased cellular uptake and interaction with microbial targets.

The following table summarizes the minimum inhibitory concentrations (MIC) of various parabens against common microorganisms, offering a comparative perspective on the potential antimicrobial activity of this compound.

Microorganism Methylparaben (mg/L) Ethylparaben (mg/L) Propylparaben (mg/L) Butylparaben (mg/L)
Escherichia coli1000500250125
Pseudomonas aeruginosa20001000500250
Staphylococcus aureus100050012562.5
Candida albicans50025012562.5
Aspergillus niger50025012562.5

Structure Activity Relationship Sar Studies of Methyl 2 Fluoro 5 Hydroxybenzoate Derivatives

Influence of Fluorine Position and Substitution Patterns on Biological Efficacy

The introduction of a fluorine atom into a phenyl ring can significantly alter a molecule's physicochemical properties, including its acidity, lipophilicity, and metabolic stability, thereby profoundly influencing its biological efficacy. In the context of salicylate (B1505791) derivatives, the position of the fluorine atom is a critical determinant of activity.

Research on salicylates has demonstrated that halogenation at the C3 and C5 positions of the benzene (B151609) ring can enhance biological activity. researchgate.net For instance, in studies on the induction of systemic acquired resistance in plants, a biological activity often associated with salicylates, derivatives with fluorine or chlorine at the 3- and/or 5-positions showed greater potency than the parent salicylic (B10762653) acid. researchgate.net Specifically, 3,5-difluorosalicylate was found to be a more potent inducer of a pathogenesis-related protein than salicylic acid itself. researchgate.net This suggests that for Methyl 2-fluoro-5-hydroxybenzoate, the fluorine at the C2 position is likely to have a distinct effect compared to substitution at other positions.

Electron-withdrawing groups, such as halogens, at the C3 and C5 positions generally lead to increased activity, while electron-donating groups at these positions have a detrimental effect. researchgate.net Substitutions at the C4 position have also been shown to reduce or eliminate the biological activity of salicylates in certain assays. researchgate.net

The following table summarizes the relative activity of various halogenated salicylate derivatives in inducing a biological response, providing insight into the potential impact of fluorine position on the efficacy of this compound analogs.

CompoundRelative Activity (PR-1a protein induction)
3,5-Difluorosalicylate> Salicylic Acid
3-Chlorosalicylate> Salicylic Acid
5-Chlorosalicylate> Salicylic Acid
3-Fluorosalicylate> Salicylic Acid
4-Fluorosalicylate< Salicylic Acid
4-Chlorosalicylate< Salicylic Acid

This table is based on data for salicylic acid derivatives and is intended to provide a predictive framework for the SAR of this compound derivatives.

Impact of Hydroxyl Group Derivatization on Target Interaction and Activity

The phenolic hydroxyl group of salicylates is a key pharmacophoric feature, often involved in crucial hydrogen bonding interactions with biological targets. Both the hydroxyl and carboxyl groups of salicylates have been shown to be involved in enzyme inhibition. nih.gov Derivatization of this hydroxyl group can therefore have a significant impact on the molecule's activity.

Studies on flavone (B191248) derivatives have shown that esterification of hydroxyl groups can decrease their antioxidant potential. nih.gov This is because the ability to donate hydrogen atoms, a key mechanism for antioxidant activity, is lost upon esterification. nih.gov However, such modifications can also lead to other desirable properties. For instance, in some cases, esterification can improve a compound's ability to be incorporated into cells. nih.gov

The nature of the group used to derivatize the hydroxyl function is also critical. For example, in a series of aspirin-based benzyl (B1604629) esters, the nature of the acyloxy group was found to be an influential determinant of their anticancer activity. nih.gov

The following table illustrates the effect of hydroxyl group esterification on the antioxidant activity of a related class of compounds, hydroxybenzoic acids.

CompoundHydroxyl Radical Scavenging Activity (IC50, µM)
3,4,5-Trihydroxybenzoic acid78.04
Ethyl 3,4,5-trihydroxybenzoate95.95
Propyl 3,4,5-trihydroxybenzoate86.46

This table demonstrates that while esterification of the carboxyl group in a trihydroxybenzoic acid can slightly decrease direct radical scavenging, it can enhance cellular protective effects. This suggests that derivatization of the hydroxyl group in this compound could modulate its biological profile in complex ways. nih.gov

Ester Moiety Modifications and their Effect on Pharmacological Profiles

The methyl ester of this compound also plays a significant role in its pharmacological profile, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. Modification of this ester moiety is a common strategy in drug design to optimize pharmacokinetic parameters.

In the case of p-hydroxybenzoic acid esters (parabens), it is well-established that increasing the length of the alkyl chain of the ester group generally leads to increased antimicrobial activity. However, this can also be associated with other biological effects. For instance, studies on 3,4,5-trihydroxybenzoic acid n-alkyl esters have shown that the protective effect against oxidative stress in fibroblasts increases with the length of the alkyl chain. nih.gov This was attributed to the increased lipophilicity of the longer-chain esters, allowing for better incorporation into the cell membrane. nih.gov

3,4,5-Trihydroxybenzoic Acid n-Alkyl EsterCell Survival (%) after H2O2-induced damage
C4 (Butyl)~70
C8 (Octyl)~80
C12 (Dodecyl)~90
C16 (Hexadecyl)~91

This data for trihydroxybenzoic acid esters suggests that modifying the methyl ester of this compound to a longer alkyl chain could enhance its cellular activity, assuming a similar mechanism of action. nih.gov

Conformation and Stereochemical Considerations in SAR

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. For relatively flexible molecules like this compound, which has rotatable bonds, multiple conformations can exist in solution. The energetically preferred conformation, and the ability to adopt a specific bioactive conformation upon binding to a target, are key aspects of its SAR.

Applications and Potential in Medicinal Chemistry and Agrochemical Development

Design and Synthesis of Novel Pharmaceutical Candidates

In pharmaceutical research, the quest for more effective and selective drugs is relentless. Scaffold-based drug design, which utilizes a core molecular structure as a starting point, is a key strategy. nih.gov Methyl 2-fluoro-5-hydroxybenzoate, and its parent acid, serve as such a scaffold, offering multiple points for chemical modification to optimize therapeutic activity and pharmacokinetic properties.

The fluorinated phenyl ring is a crucial component in many modern therapeutics. The introduction of fluorine can significantly alter a molecule's properties, including metabolic stability, binding affinity, and bioavailability.

ALK Inhibitors: Anaplastic Lymphoma Kinase (ALK) inhibitors are a critical class of drugs for treating specific types of non-small-cell lung cancer. While a direct synthesis of an ALK inhibitor from this compound is not explicitly detailed in the literature, related fluorinated benzoic acids are used to create potent kinase inhibitors. For instance, 2-fluoro-5-methylbenzoic acid is a precursor for synthesizing benzoxazepinones, which act as highly selective kinase inhibitors. ossila.com This highlights the importance of the fluorinated benzoic acid framework as a foundational scaffold for developing targeted cancer therapies.

LXR Agonists: Liver X Receptors (LXRs) are important targets in the treatment of atherosclerosis. Research into LXR agonists has shown that substitutions on the molecule's aryl rings are critical for potency and selectivity. Specifically, the introduction of a 2-fluoro substituent on a phenyl ring has been explored in the development of new LXR agonists. This modification is part of a strategy to fine-tune the electronic and conformational properties of the drug candidate to achieve the desired biological activity. The structural motif of a fluorinated phenyl group, central to this compound, is therefore relevant to the design of such compounds.

A prodrug is an inactive compound that is converted into a pharmacologically active drug within the body. This strategy is often employed to overcome issues with a drug's formulation, delivery, or metabolism. bldpharm.com Fluorinated benzoates are well-suited for such strategies.

The ester group in this compound can be hydrolyzed by enzymes in the body to release the active carboxylic acid. This approach can improve a drug's solubility or its ability to cross cell membranes. Furthermore, the presence of fluorine can enhance the stability of the molecule. Fluorinated prodrugs have been designed to improve the therapeutic index of drugs, with the fluorine atom contributing to stronger interactions with intracellular proteins.

Feature of this compoundRole in Prodrug StrategyPotential Advantage
Methyl Ester Group Masks the active carboxylic acid.Can be cleaved by esterase enzymes in the body to release the active drug at the target site.
Fluorine Atom Enhances molecular stability and lipophilicity.Can improve membrane permeability and modulate binding interactions with target proteins.
Hydroxyl Group Provides a site for further chemical modification.Allows for the attachment of other promoieties to create more complex and targeted prodrug systems.

This table illustrates the potential roles of the functional groups of this compound in a prodrug strategy.

Development of Advanced Agrochemicals (Herbicides, Pesticides)

The structural features of this compound make it a valuable intermediate for the synthesis of modern agrochemicals. apolloscientific.co.uk The inclusion of fluorine in pesticides and herbicides is a well-established strategy to increase their efficacy and stability. Many fluorinated organic compounds serve as building blocks for these agricultural products. apolloscientific.co.ukchemicalbook.com

For example, the development of novel auxin herbicides, which control broadleaf weeds, has involved the creation of complex molecules containing fluorinated aryl groups. The synthesis of these advanced herbicides often relies on the availability of versatile fluorinated precursors. While not directly a herbicide itself, this compound provides a ready-made scaffold containing the desirable fluoro-and-hydroxy-substituted phenyl ring, which can be elaborated into more complex and potent herbicidal agents.

Material Science Applications (e.g., Liquid Crystals)

The application of fluorinated compounds extends beyond life sciences into material science, particularly in the development of liquid crystals (LCs). researchgate.net The incorporation of fluorine atoms into organic molecules can profoundly influence their physical properties, such as dielectric anisotropy and viscosity, which are critical for the performance of liquid crystal displays (LCDs). rsc.org

Benzoate (B1203000) esters are a common core structure in liquid crystal molecules. Research has shown that fluorinated benzoates can form various liquid crystalline phases (mesophases). tandfonline.com The presence and position of fluorine atoms can stabilize these phases and tailor the material's properties for specific applications, such as in thin-film transistor (TFT) displays. researchgate.netmdpi.com The unique combination of a benzoate ester and a fluorine substituent in this compound makes it a candidate for investigation as a component or precursor in the synthesis of new liquid crystal materials. rsc.orgtandfonline.com

Environmental Fate and Biotransformation of Fluorinated Benzoate Esters

Microbial Degradation Pathways of Organofluorine Compounds

The microbial degradation of aromatic compounds, including benzoates, is a well-documented process. azurewebsites.net Microorganisms typically employ oxygenases to hydroxylate the aromatic ring, a crucial step for its subsequent cleavage. azurewebsites.net For benzoate (B1203000) and its derivatives, degradation often proceeds through intermediates like catechol, protocatechuate, or gentisate, which are then funneled into central metabolic pathways. azurewebsites.net

In the case of fluorinated benzoates, the presence of the highly electronegative fluorine atom presents a challenge for microbial enzymes. However, several microorganisms have demonstrated the ability to degrade fluorinated aromatic compounds. For instance, some denitrifying bacteria of the genus Pseudomonas can utilize 2-fluorobenzoate (B1215865) as their sole carbon and energy source under anaerobic conditions. nih.gov The degradation process involves the stoichiometric release of the fluoride (B91410) ion, indicating a complete breakdown of the parent compound. nih.gov The initial step in this anaerobic pathway is the activation of the benzoate to its coenzyme A (CoA) thioester, a reaction catalyzed by benzoyl-CoA synthetase. nih.govnih.gov This suggests that a similar activation step could be plausible for Methyl 2-fluoro-5-hydroxybenzoate, following an initial hydrolysis of the methyl ester group to the corresponding carboxylic acid.

Aerobic degradation of fluorobenzene (B45895) has been shown to proceed via the formation of 4-fluorocatechol (B1207897), which is then subject to ortho-cleavage of the aromatic ring. google.com This pathway ultimately leads to the release of the fluoride ion and the incorporation of the carbon skeleton into central metabolism. google.com Given the structure of this compound, it is conceivable that after hydrolysis to 2-fluoro-5-hydroxybenzoic acid, microbial degradation could proceed through hydroxylation to form a fluorinated catechol or protocatechuate analog, followed by ring cleavage.

The position of the fluorine atom on the aromatic ring is a critical determinant of the degradation pathway and rate. Studies on fluorobenzoate isomers have shown that 2-fluorobenzoate and 4-fluorobenzoate (B1226621) are degradable under denitrifying conditions, whereas 3-fluorobenzoate (B1230327) appears to be more recalcitrant. nih.gov This highlights the regioselectivity of the microbial enzymes involved in the initial stages of degradation.

Table 1: Examples of Microbial Degradation of Fluorinated Aromatic Compounds

Compound Microorganism/Condition Key Findings Reference
2-Fluorobenzoate Pseudomonas sp. (anaerobic, denitrifying) Complete degradation with stoichiometric fluoride release. Initial activation by benzoyl-CoA synthetase. nih.gov
2-Fluorobenzoate & 4-Fluorobenzoate Denitrifying bacteria Degraded under denitrifying conditions, while 3-fluorobenzoate was recalcitrant. nih.gov
Fluorobenzene Rhizobiales sp. (aerobic) Degradation proceeds via 4-fluorocatechol and subsequent ortho ring cleavage. google.com
Fluorinated Drugs Various microorganisms The strong carbon-fluorine bond often leads to recalcitrance or partial metabolism. nih.gov

Abiotic Transformation Processes (e.g., Photochemical Reactions)

In addition to microbial activity, abiotic processes can contribute to the transformation of organic compounds in the environment. For fluorinated benzoate esters, hydrolysis and photochemical reactions are the most likely abiotic degradation pathways.

Hydrolysis: The ester linkage in this compound is susceptible to hydrolysis, which would yield methanol (B129727) and 2-fluoro-5-hydroxybenzoic acid. This reaction can be chemically or biologically mediated. The rate of hydrolysis is dependent on pH and temperature. While specific data for this compound is unavailable, the hydrolysis of the ester group is a fundamental reaction for benzoate esters. wikipedia.org

Photochemical Reactions: Sunlight can induce photochemical reactions in the atmosphere and surface waters. Aromatic compounds can absorb UV radiation, leading to their degradation. For instance, the atmospheric degradation of methyl salicylate (B1505791), a structural analog, can be initiated by chlorine atoms. sci-hub.se While not a direct environmental analog, studies on the use of benzoates as photosensitizers demonstrate their ability to absorb light and participate in photochemical processes. researchgate.net It is plausible that this compound could undergo photodegradation in the environment, although the specific products and rates would depend on various factors such as the presence of photosensitizers and the light spectrum. The presence of the fluorine atom may also influence the photochemical stability of the molecule. acs.org

Impact of Fluorine on Environmental Persistence and Bioavailability

The substitution of hydrogen with fluorine has profound effects on the physicochemical properties of a molecule, which in turn significantly impacts its environmental behavior.

Persistence: The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry. researchgate.net This inherent strength often confers increased metabolic and chemical stability to organofluorine compounds, making them more resistant to degradation. nih.gov This increased stability can lead to greater environmental persistence compared to their non-fluorinated counterparts. Many fluorinated compounds, particularly perfluorinated substances, are known for their extreme persistence in the environment. nih.govepa.gov The fluorine atom in this compound is expected to increase its resistance to certain degradation pathways, potentially leading to a longer environmental half-life.

Assessment of Transformation Products in Environmental Contexts

The transformation of this compound in the environment will lead to the formation of various degradation products. While direct studies are not available, potential transformation products can be inferred from the known degradation pathways of similar compounds.

Hydrolysis of the ester bond would be a primary transformation, yielding 2-fluoro-5-hydroxybenzoic acid and methanol. This transformation product is likely to be more mobile in aqueous environments than the parent ester.

Further microbial degradation of 2-fluoro-5-hydroxybenzoic acid could lead to a variety of products. Based on known pathways for benzoate degradation, hydroxylation of the aromatic ring is a likely next step. This could result in the formation of fluorinated dihydroxybenzoic acid isomers. Subsequent decarboxylation and ring cleavage would produce smaller, more polar and likely less toxic aliphatic compounds. A crucial step in the complete mineralization is the cleavage of the C-F bond, releasing inorganic fluoride.

It is also possible that under certain conditions, incomplete degradation could lead to the formation of persistent fluorinated intermediates. The assessment of these transformation products is crucial for a comprehensive understanding of the environmental impact of the parent compound, as they may exhibit their own toxicological properties. nih.govresearchgate.netnih.govresearchgate.net The analysis of such transformation products in environmental samples typically requires sophisticated analytical techniques like high-resolution mass spectrometry. nih.govrsc.org

Table 2: Predicted Transformation Products of this compound

Transformation Process Predicted Product Potential Subsequent Fate
Hydrolysis 2-Fluoro-5-hydroxybenzoic acid Increased mobility in water, further microbial degradation.
Microbial Hydroxylation Fluorinated dihydroxybenzoic acid isomers Ring cleavage, defluorination.
Microbial Ring Cleavage Aliphatic acids Entry into central metabolic pathways.
Defluorination Inorganic fluoride Incorporation into the environment.

Q & A

Basic Research Questions

Q. What are the recommended handling and storage protocols for Methyl 2-fluoro-5-hydroxybenzoate to ensure stability and safety in laboratory settings?

  • Methodological Guidance : Store in a sealed container under inert gas (e.g., nitrogen) to prevent hydrolysis or oxidation. Maintain temperatures below 25°C in a dry, dark environment. Use fume hoods for synthesis or handling to minimize inhalation risks, and employ personal protective equipment (PPE) including gloves and safety goggles. Stability can be monitored via periodic HPLC analysis to detect degradation products .

Q. How can this compound be synthesized from precursor compounds, and what are common intermediates?

  • Methodological Guidance : A typical route involves esterification of 2-fluoro-5-hydroxybenzoic acid using methanol under acidic catalysis (e.g., H₂SO₄). Alternatively, fluorination of methyl 2-chloro-5-hydroxybenzoate via nucleophilic aromatic substitution (using KF or CsF) may be employed. Intermediate purity should be verified using TLC (silica gel, ethyl acetate/hexane eluent) and NMR spectroscopy .

Q. What is the biological relevance of this compound in pharmacological or biochemical studies?

  • Methodological Guidance : The compound’s fluorinated aromatic structure suggests potential as a building block for prodrugs or enzyme inhibitors. For instance, its hydroxyl group can serve as a site for conjugation with targeting moieties in drug delivery systems. In vitro assays (e.g., enzyme inhibition studies) should use concentrations calibrated via UV-Vis spectroscopy, with controls for non-specific binding .

Advanced Research Questions

Q. How can the purity and structural integrity of this compound be validated using advanced analytical techniques?

  • Methodological Guidance :

  • Chromatography : HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>98%).
  • Spectroscopy : High-resolution mass spectrometry (HRMS) for molecular weight confirmation, and ¹⁹F NMR to verify fluorine incorporation (δ ~ -110 ppm relative to CFCl₃).
  • X-ray crystallography may resolve stereochemical ambiguities if crystalline derivatives are synthesized .

Q. What strategies optimize the yield of this compound in large-scale synthesis while minimizing side reactions?

  • Methodological Guidance :

  • Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity.
  • Employ scavenger resins (e.g., polymer-bound bases) to neutralize acidic byproducts.
  • Monitor reaction progress via in-situ FTIR to detect ester carbonyl formation (~1700 cm⁻¹). Post-reaction purification via flash chromatography (gradient elution) ensures high recovery .

Q. How does the stability of this compound vary under different pH and temperature conditions?

  • Methodological Guidance : Conduct accelerated stability studies:

  • pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours. Analyze degradation via LC-MS.
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition onset temperatures.
  • Light Sensitivity : Expose to UV light (254 nm) and compare degradation rates with dark controls .

Q. What experimental designs are suitable for evaluating the compound’s pharmacological activity in cell-based assays?

  • Methodological Guidance :

  • Dose-Response Studies : Use a range of concentrations (1 nM–100 µM) in triplicate, with positive/negative controls (e.g., known inhibitors).
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS.
  • Cytotoxicity : Assess via MTT assay in HEK293 or HepG2 cells, normalizing to vehicle-treated groups .

Q. How can contradictory data in literature regarding the compound’s reactivity or biological effects be resolved?

  • Methodological Guidance :

  • Systematic Review : Follow EFSA guidelines to categorize studies by methodology, sample size, and controls. Prioritize studies using validated analytical methods (e.g., ISO-certified protocols).
  • Meta-Analysis : Apply statistical tools (e.g., random-effects models) to reconcile variability in reported IC₅₀ values or reaction yields.
  • Reproducibility Tests : Replicate key experiments under standardized conditions (e.g., fixed solvent systems, reagent batches) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.